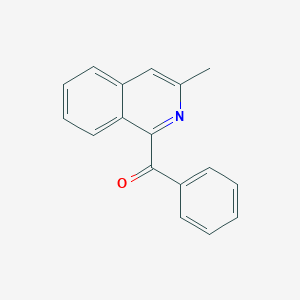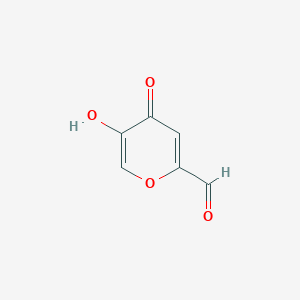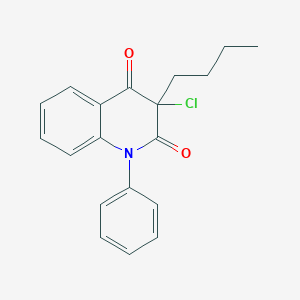
1-Benzoyl-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-methylisoquinoline, also known as BMQ, is a heterocyclic compound that belongs to the class of isoquinolines. It is a yellow crystalline powder with a molecular weight of 235.26 g/mol. BMQ has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-methylisoquinoline is not fully understood. However, studies have shown that 1-Benzoyl-3-methylisoquinoline exerts its anti-cancer effect by inducing apoptosis (programmed cell death) in cancer cells. 1-Benzoyl-3-methylisoquinoline has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-Benzoyl-3-methylisoquinoline has been shown to possess several biochemical and physiological effects. Studies have shown that 1-Benzoyl-3-methylisoquinoline can inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. 1-Benzoyl-3-methylisoquinoline has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
1-Benzoyl-3-methylisoquinoline has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 1-Benzoyl-3-methylisoquinoline has some limitations, including its limited availability and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 1-Benzoyl-3-methylisoquinoline. One area of research is the development of novel 1-Benzoyl-3-methylisoquinoline derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the molecular mechanism of 1-Benzoyl-3-methylisoquinoline's anti-cancer and anti-inflammatory activities. Additionally, the potential use of 1-Benzoyl-3-methylisoquinoline as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of 1-Benzoyl-3-methylisoquinoline can be achieved through several methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The most commonly used method for synthesizing 1-Benzoyl-3-methylisoquinoline is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-Benzoyl-3-methylisoquinoline has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have shown that 1-Benzoyl-3-methylisoquinoline exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-Benzoyl-3-methylisoquinoline has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3-methylisoquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-11-14-9-5-6-10-15(14)16(18-12)17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
WQUITOVMXGKZIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)












